![molecular formula C17H20N4O6S B2681598 Ethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate CAS No. 868228-29-9](/img/structure/B2681598.png)
Ethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate
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Description
Ethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is a useful research compound. Its molecular formula is C17H20N4O6S and its molecular weight is 408.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
A series of amino acid ester derivatives containing 5-fluorouracil were synthesized to assess their antitumor activity. One derivative, in particular, demonstrated significant inhibitory effects against liver cancer cells, hinting at the therapeutic potential of similar compounds in cancer treatment (Xiong et al., 2009).
Novel Synthesis Approaches
Research into novel synthesis approaches for α-ketoamide derivatives revealed the superiority of specific reagents in terms of yield and purity. These findings are crucial for the development of pharmaceuticals and highlight the importance of innovative synthesis methods in creating more effective and purer compounds (El‐Faham et al., 2013).
Structural and Reaction Studies
Studies on the structure and reactions of related compounds have provided insights into their chemical behavior, which is essential for the development of new drugs and materials. Understanding these reactions helps in predicting the reactivity and stability of new compounds (Campaigne et al., 1981).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of new thiazolo[4,5-d] pyrimidines have been explored, demonstrating that some derivatives exhibit significant inhibitory effects against Gram-positive bacteria and yeasts. This suggests the potential of similar compounds for use in antimicrobial therapies (Balkan et al., 2001).
Microwave-Assisted Synthesis
The application of microwave irradiation in the synthesis of thiazolopyrimidine derivatives showcases the efficiency of modern synthetic methods. This approach not only reduces reaction times but also improves yields, which is beneficial for large-scale production (Youssef & Amin, 2012).
properties
IUPAC Name |
ethyl 2-[[4-amino-5-[(3,4-dimethoxybenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S/c1-4-27-12(22)8-28-17-20-14(18)13(16(24)21-17)19-15(23)9-5-6-10(25-2)11(7-9)26-3/h5-7H,4,8H2,1-3H3,(H,19,23)(H3,18,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUQFBFNXIISBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=C(C(=O)N1)NC(=O)C2=CC(=C(C=C2)OC)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate |
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